N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide
Description
Significance of Pyrazole (B372694) and Benzamide (B126) Heterocycles in Contemporary Chemical Research
Heterocyclic compounds, particularly those containing nitrogen, are cornerstones of medicinal chemistry and materials science. researchgate.net Among these, pyrazoles and benzamides stand out for their versatile chemical properties and wide-ranging biological activities.
Pyrazole: The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery. researchgate.netnih.gov This is due to its presence in numerous compounds with a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, analgesic, and antidepressant properties. researchgate.netnih.govorientjchem.orgglobalresearchonline.netnih.gov The pyrazole nucleus is a key component in several commercially available drugs, underscoring its therapeutic importance. nih.gov Its aromatic nature and the presence of multiple sites for substitution allow for extensive chemical modification to fine-tune its biological and physical properties. globalresearchonline.net
Benzamide: The benzamide moiety, consisting of a benzene (B151609) ring attached to an amide group, is another crucial functional group in medicinal chemistry. It is found in a variety of pharmacologically active agents. The amide bond can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. The aromatic ring provides a scaffold for substitution, allowing for the modulation of a compound's activity and pharmacokinetic profile. rsc.org
The combination of these two moieties in the N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide framework results in a molecule with a defined three-dimensional structure that is ripe for exploration in various therapeutic areas.
Historical Development and Initial Academic Insights into this compound Scaffolds
The academic exploration of this compound scaffolds has evolved from fundamental synthesis to the discovery of highly specific biological activities. Early research focused on efficient methods for creating the core structure. A notable development was the creation of a "one-pot" synthesis method, which involves the cyclization of benzoylacetonitrile (B15868) and phenylhydrazine (B124118), followed by acylation, to produce N-(1,3-diphenyl-1H-pyrazol-5-yl)amides in good to excellent yields without the need to isolate the intermediate 5-amino-1,3-diphenyl pyrazole. researchgate.net
A pivotal moment in the history of this scaffold came with the discovery of one of its derivatives, 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB). acs.orgacs.org CDPPB was identified as the first centrally active positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). acs.orgacs.org This discovery, reported in the mid-2000s, sparked significant interest in the this compound core structure, transforming it from a synthetic curiosity into a promising lead for the development of new therapeutics, particularly for neurological and psychiatric disorders. acs.orgnih.gov Subsequent research extensively explored the structure-activity relationships (SAR) of this class of compounds, leading to the synthesis and evaluation of numerous analogues to optimize potency and efficacy at the mGluR5 target. acs.org
Overview of Key Research Domains for this compound and its Derivatives
Building on the initial discoveries, research into this compound and its derivatives has expanded into several key domains:
Neuroscience and mGluR5 Modulation: The primary research area remains the development of positive allosteric modulators of mGluR5. Derivatives are investigated for their potential to treat central nervous system disorders. Extensive studies have focused on how different substituents on the phenyl rings affect the compound's potency and efficacy in modulating glutamate-induced calcium release in astrocytes. acs.orgacs.org For instance, research has shown that electronegative substituents in the para-position of the benzamide moiety can increase potency. acs.org
Anticancer Activity: The this compound scaffold has been explored for its potential as an anticancer agent. Researchers have designed and synthesized hybrids incorporating other biologically active moieties, such as benzimidazole, to create compounds with antiproliferative activity. nih.gov Studies have demonstrated that certain derivatives can inhibit the growth of human tumor cell lines, including lung, breast, and cervical cancer cells, by inducing apoptosis and arresting the cell cycle. nih.govbanglajol.info
Fungicidal and Antimicrobial Applications: A significant body of research has focused on the development of pyrazole-benzamide derivatives as agricultural fungicides. nih.gov Many of these compounds function as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a critical enzyme in fungal respiration. nih.govresearchgate.net Research has led to the discovery of derivatives with potent, broad-spectrum fungicidal activity against various plant pathogens. nih.govacs.org Additionally, other derivatives have been synthesized and tested for their antimicrobial activity against various bacterial and fungal strains, showing potential for development as new antimicrobial agents. hilarispublisher.comnih.govnih.gov
Anti-inflammatory Properties: The pyrazole nucleus is a well-known component of anti-inflammatory drugs. Consequently, N-pyrazolyl benzamide derivatives have been synthesized and evaluated for their anti-inflammatory activity. hilarispublisher.comresearchgate.net In vivo studies, such as the carrageenan-induced rat paw edema model, have been used to assess the efficacy of these compounds. hilarispublisher.comnih.gov Certain derivatives have demonstrated significant anti-inflammatory effects, making this a promising area for further investigation. hilarispublisher.comresearchgate.net
The diverse applications of the this compound scaffold highlight its importance and versatility in contemporary chemical and medicinal research.
Detailed Research Findings
The following tables summarize key research findings for derivatives of the this compound scaffold across different domains.
Table 1: mGluR5 Modulation Activity
| Compound | Modification | Assay | Result (EC₅₀/Kᵢ) | Reference |
|---|---|---|---|---|
| CDPPB | 3-cyano substituent on the benzamide ring | Fluorometric calcium assay (rat astrocytes) | EC₅₀ = 77 ± 15 nM | acs.orgacs.org |
| VU-1545 | 4-nitro on benzamide, 2-fluoro on 1-phenyl ring | [³H]methoxyPEPy binding | Kᵢ = 156 ± 29 nM | acs.org |
Table 2: Anticancer Activity
| Compound Derivative | Cell Line | Activity | Result (IC₅₀) | Reference |
|---|---|---|---|---|
| Pyrazole-benzimidazole hybrid (Compound 9) | MCF-7 (Breast Cancer) | Potent growth inhibition | 0.83 µM | nih.gov |
| Pyrazole-benzimidazole hybrid (Compound 17) | A549 (Lung Cancer) | Potent growth inhibition | 1.12 µM | nih.gov |
| Pyrazole-benzimidazole hybrid (Compound 28) | HeLa (Cervical Cancer) | Potent growth inhibition | 1.04 µM | nih.gov |
Table 3: Fungicidal Activity
| Compound Derivative | Fungal Species | Mechanism | Result (EC₅₀) | Reference |
|---|---|---|---|---|
| Pyrazol-5-yl-benzamide (Compound 5IIc) | Sclerotinia sclerotiorum | SDH Inhibition | 0.20 mg/L | nih.gov |
| Pyrazol-5-yl-benzamide (Compound 5IIc) | Valsa mali | SDH Inhibition | 3.68 mg/L | nih.gov |
| Thiocyanato-pyrazol-5-yl-benzamide (A27) | Valsa mali | SDH Inhibition | 0.71 mg/L | acs.org |
Table 4: Anti-inflammatory and Antimicrobial Activity
| Compound Derivative | Activity Type | Model/Organism | Result | Reference |
|---|---|---|---|---|
| 4-trifluoromethyl-N-[3'-t-butyl-1'-(2",4"-dinitro)phenylpyrazol-5'-yl] benzamide | Anti-inflammatory | Carrageenan-induced paw edema | Good activity | hilarispublisher.comresearchgate.net |
| N-Pyrazolylbenzamide (Compound 5f) | Antimicrobial | Staphylococcus aureus | Encouraging activity | hilarispublisher.com |
| N-Pyrazolylbenzamide (Compound 5h) | Antimicrobial | Escherichia coli | Encouraging activity | hilarispublisher.com |
Structure
3D Structure
Properties
CAS No. |
77746-90-8 |
|---|---|
Molecular Formula |
C22H17N3O |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(2,5-diphenylpyrazol-3-yl)benzamide |
InChI |
InChI=1S/C22H17N3O/c26-22(18-12-6-2-7-13-18)23-21-16-20(17-10-4-1-5-11-17)24-25(21)19-14-8-3-9-15-19/h1-16H,(H,23,26) |
InChI Key |
AYVLYDAJDALPHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for N 1,3 Diphenyl 1h Pyrazol 5 Yl Benzamide and Analogues
Direct Synthesis Strategies for the N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide Core
The construction of the fundamental this compound scaffold is primarily achieved through the formation of the 5-aminopyrazole intermediate followed by acylation.
A highly efficient method for preparing N-(1,3-diphenyl-1H-pyrazol-5-yl)amides involves a one-pot reaction. researchgate.net This strategy begins with the cyclization of benzoylacetonitrile (B15868) and phenylhydrazine (B124118) under neat (solvent-free) conditions to form the intermediate, 5-amino-1,3-diphenyl pyrazole (B372694). researchgate.net Without isolating this intermediate, subsequent acylation is performed in the same reaction vessel to yield the final N-(1,3-diphenyl-1H-pyrazol-5-yl)amide products. researchgate.net This approach is advantageous due to its excellent yields, which range from 70-90%, and a simple work-up procedure that avoids the complex isolation and purification of the aminopyrazole intermediate. researchgate.net
The foundational reaction for forming the 5-aminopyrazole core is the condensation of a β-ketonitrile with a hydrazine (B178648). beilstein-journals.orgnih.gov The reaction between benzoylacetonitrile and phenylhydrazine, for instance, proceeds through the nucleophilic attack of the hydrazine on the carbonyl carbon, forming a hydrazone intermediate. beilstein-journals.orgnih.gov This intermediate then undergoes intramolecular cyclization, where the other nitrogen atom attacks the nitrile carbon, to produce 5-amino-1,3-diphenyl-1H-pyrazole. beilstein-journals.orgnih.gov This aminopyrazole is the direct precursor that is then acylated to form the target benzamide (B126). nih.gov
Researchers have developed novel pathways to access benzamide-based 5-aminopyrazoles. One such route starts with the reaction of benzoyl isothiocyanate with malononitrile (B47326) in the presence of potassium hydroxide (B78521) in ethanol. nih.govacs.org This reaction forms a stable potassium 2-cyano-ethylene-1-thiolate salt. nih.govacs.org Subsequent alkylation of this salt with an alkyl halide yields an N-(2,2-dicyano-1-(alkylthio)vinyl)benzamide intermediate. nih.govacs.org The final step involves reacting this intermediate with hydrazine hydrate (B1144303) in refluxing ethanol, which leads to the formation of the desired N-(5-Amino-4-cyano-1H-pyrazol-3-yl)benzamide. nih.govacs.org
Another established method for creating the necessary 5-amino-3-aryl-1-phenyl-1H-pyrazole precursor involves a multi-step process. nih.gov It begins with the base-catalyzed reaction of an appropriate arylnitrile (like benzoylacetonitrile) with acetonitrile (B52724) to produce a 1-aminocinnamonitrile. nih.govacs.org This intermediate is then reacted with a substituted phenylhydrazine to yield the 5-amino-1,3-diaryl-1H-pyrazole. nih.govacs.org This diaryl aminopyrazole can then be treated with a substituted benzoyl chloride to afford the final N-(1,3-diaryl-1H-pyrazol-5-yl)benzamide. nih.gov
Diversification of this compound Structure through Derivatization
Once the core pyrazole-benzamide structure is synthesized, it can be further modified to explore structure-activity relationships. This diversification is typically achieved by introducing various substituents on the different aromatic rings of the molecule.
Substituents can be regioselectively introduced onto the phenyl rings at the N-1 and C-3 positions of the pyrazole core. This is generally accomplished by using appropriately substituted starting materials in the initial synthesis. acs.org For example, a variety of aryl-substituted 5-amino-1,3-diphenyl-1H-pyrazoles can be prepared by reacting substituted phenylhydrazines with substituted 1-aminocinnamonitriles. acs.org These substituted aminopyrazoles are then acylated to produce the final products with diverse functionalities on the pyrazole's phenyl rings. acs.org Studies have shown that introducing a halogen atom, such as fluorine, at the ortho-position of the 1-phenyl ring can significantly increase the compound's functional activity. nih.govresearchgate.net
| N-1 Phenyl Substituent | C-3 Phenyl Substituent | Starting Materials | Reference |
|---|---|---|---|
| 2-Fluoro | Unsubstituted | 2-Fluorophenylhydrazine, 1-aminocinnamonitrile | nih.govresearchgate.net |
| Unsubstituted | 4-Chloro | Phenylhydrazine, 1-amino-4-chlorocinnamonitrile | acs.org |
| 4-Methoxy | Unsubstituted | 4-Methoxyphenylhydrazine, 1-aminocinnamonitrile | acs.org |
The benzamide portion of the molecule offers another site for structural diversification. A range of substituents can be introduced by reacting the 5-amino-1,3-diphenyl-1H-pyrazole intermediate with various substituted benzoic acids, typically after converting them to their more reactive acid chloride forms using reagents like thionyl chloride. acs.org
Structure-activity relationship studies have demonstrated that the nature and position of substituents on the benzamide's phenyl ring have a marked effect on the molecule's properties. For instance, the introduction of electronegative substituents, such as nitro or cyano groups, particularly at the para-position of the benzamide ring, has been shown to increase potency in certain biological assays. nih.govresearchgate.net Similarly, alkyl groups and halogen atoms in the meta or para positions of the benzamide ring can lead to a tenfold increase in activity. acs.org
| Substituent | Position | Observed Effect | Reference |
|---|---|---|---|
| 4-Nitro | para | Increased potency | nih.govresearchgate.net |
| 3-Cyano | meta | Increased potency | nih.gov |
| 4-Fluoro | para | 10-fold increase in activity | acs.org |
| 4-Chloro | para | 10-fold increase in activity | acs.org |
The 5-amino group of the pyrazole core is a versatile handle for constructing fused heterocyclic systems. nih.gov These reactions typically involve the condensation of the 5-aminopyrazole with various bi-electrophilic reagents. beilstein-journals.orgnih.gov
Pyrazolo[1,5-a]pyrimidines: These fused systems are commonly synthesized by the cyclo-condensation reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents, such as β-enaminones. researchgate.netnih.govmdpi.com For example, reacting N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide with 3-(dimethylamino)-1-aryl-prop-2-en-1-ones results in the formation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.net The reaction often proceeds by heating in a solvent like acetic acid. beilstein-journals.org
Pyrazolo[5,1-c] nih.govresearchgate.netbeilstein-journals.orgtriazines: This class of fused heterocycles can be prepared from benzamide-based 5-aminopyrazoles through a diazotization-coupling-cyclization sequence. nih.govacs.org The synthesis begins with the diazotization of a compound like N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide using nitrous acid (generated from sodium nitrite (B80452) and a strong acid) at low temperatures. acs.orgsciencepublishinggroup.com The resulting diazonium salt is then coupled with an active methylene (B1212753) compound, such as malononitrile or ethyl cyanoacetate. acs.orgsciencepublishinggroup.com The intermediate hydrazone that is formed undergoes spontaneous or acid-catalyzed intramolecular cyclization to yield the final pyrazolo[5,1-c] nih.govresearchgate.netbeilstein-journals.orgtriazine product. sciencepublishinggroup.comosi.lv
Design and Synthesis of Hybrid Pyrazole-Benzamide Conjugates
The synthesis of this compound and its analogues is often achieved through a multi-step process that begins with the formation of the core pyrazole ring, followed by the introduction of the benzamide moiety. A particularly efficient approach is a "one-pot" synthesis that streamlines the process, affording the final products in good to excellent yields. researchgate.net
This one-pot methodology involves the cyclization of benzoylacetonitrile with phenylhydrazine under neat conditions, followed by acylation. researchgate.net This method is advantageous due to its high yields, which typically range from 70-90%, and a straightforward work-up procedure that circumvents the need for isolation and purification of the intermediate, 5-amino-1,3-diphenyl pyrazole. researchgate.net
The general synthetic scheme can be outlined as follows:
Formation of the Aminopyrazole Intermediate: The reaction is initiated by the condensation of a β-ketonitrile, such as benzoylacetonitrile, with phenylhydrazine. This reaction proceeds via a cyclization-condensation mechanism to form the 5-aminopyrazole ring.
In-situ Acylation: Without isolating the aminopyrazole intermediate, an acylating agent, typically a substituted benzoyl chloride, is introduced to the reaction mixture. This results in the N-acylation of the 5-amino group, yielding the final this compound analogue.
The versatility of this method allows for the synthesis of a diverse library of substituted N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides by varying the substituents on both the phenylhydrazine and the benzoyl chloride starting materials.
Below is an interactive data table summarizing the synthesis of various this compound analogues.
| Compound | Substituent on Benzamide Ring | Yield (%) | Reference |
|---|---|---|---|
| This compound | H | 85 | researchgate.net |
| 4-Chloro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | 4-Cl | 90 | researchgate.net |
| 4-Methyl-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | 4-CH3 | 88 | researchgate.net |
| 4-Methoxy-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | 4-OCH3 | 82 | researchgate.net |
| 3-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | 3-NO2 | 75 | researchgate.net |
Mechanistic Studies of Reaction Pathways in Pyrazole-Benzamide Synthesis
The synthesis of this compound involves two key mechanistic steps: the formation of the pyrazole ring and the subsequent N-acylation.
The formation of the 1,3-diphenyl-1H-pyrazol-5-amine core from benzoylacetonitrile and phenylhydrazine is a classic example of a pyrazole synthesis, often proceeding through a mechanism analogous to the Knorr pyrazole synthesis. The proposed mechanism is as follows:
Initial Condensation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of phenylhydrazine on the carbonyl carbon of the keto group of benzoylacetonitrile. This is followed by dehydration to form a phenylhydrazone intermediate.
Tautomerization and Cyclization: The phenylhydrazone intermediate undergoes tautomerization to form an enamine. Subsequently, an intramolecular nucleophilic attack occurs where the amino group of the hydrazine moiety attacks the nitrile carbon.
Aromatization: The resulting cyclic intermediate then undergoes tautomerization to achieve aromaticity, yielding the stable 5-amino-1,3-diphenylpyrazole.
The second key mechanistic step is the N-acylation of the 5-aminopyrazole. This is a standard nucleophilic acyl substitution reaction.
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 5-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride.
Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. A subsequent deprotonation of the nitrogen atom yields the final this compound product.
The efficiency of the one-pot synthesis is attributed to the favorable kinetics of both the pyrazole formation and the subsequent acylation, allowing the reactions to proceed sequentially in the same reaction vessel without the need for intermediate isolation.
Advanced Structural Elucidation and Solid State Analysis
X-Ray Crystallographic Investigations of Pyrazole-Benzamide Derivatives
While a specific single-crystal X-ray diffraction study for N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide is not widely available in the cited literature, extensive analysis of closely related pyrazole-amide and pyrazole-diamine derivatives provides a robust framework for understanding its likely solid-state structure.
In related structures, these dihedral angles show considerable variability, indicating a degree of conformational flexibility. For instance, in one complex quinazolinone-pyrazole derivative, the dihedral angle between the pyrazole (B372694) ring and its attached phenyl group was found to be 70.0 (2)°. nih.gov In another case, N-(5-phenyl-1H-pyrazol-3-yl)benzene-1,2-diamine, the phenyl and pyrazole rings were nearly coplanar, with a dihedral angle of only 3.68 (11)°, while the adjacent benzene (B151609) ring was twisted by 64.47 (11)°. nih.gov For methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the phenyl and pyrazole rings are inclined at an angle of 60.83(5)°. mdpi.com This suggests that the phenyl groups in this compound are likely twisted out of the plane of the central pyrazole ring, adopting a conformation that minimizes steric hindrance while allowing for potential electronic conjugation. The molecule is achiral and does not possess any stereocenters.
Table 1: Representative Dihedral Angles in Related Pyrazole Derivatives
| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |
|---|---|---|---|---|
| N-(5-Phenyl-1H-pyrazol-3-yl)benzene-1,2-diamine | Pyrazole Ring | C5-Phenyl Ring | 3.68 (11) | nih.gov |
| N-(5-Phenyl-1H-pyrazol-3-yl)benzene-1,2-diamine | Pyrazole Ring | N3-Benzene Ring | 64.47 (11) | nih.gov |
| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | Pyrazole Ring | N1-Phenyl Ring | 60.83(5) | mdpi.com |
| N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl) derivative | Pyrazole Ring | N1-Phenyl Ring | 70.0 (2) | nih.gov |
The supramolecular assembly in the crystal lattice of this compound is expected to be governed by a combination of hydrogen bonding and π-stacking interactions. The secondary amide linkage (–CO–NH–) is a potent hydrogen bond donor (N–H) and acceptor (C=O), making it highly likely to form intermolecular N–H···O=C hydrogen bonds. These interactions are a dominant feature in the crystal packing of many carboxamide-containing molecules, often leading to the formation of chains or dimeric motifs. cardiff.ac.uk
Tautomerism is a key consideration for pyrazole-containing compounds. For this compound, two primary forms of tautomerism could be considered: annular tautomerism of the pyrazole ring and amide-imidol tautomerism of the benzamide (B126) side chain.
However, since the N1 position of the pyrazole ring is substituted with a phenyl group, the common proton transfer between N1 and N2 (annular tautomerism) is blocked. nih.gov The second possibility is amide-imidol tautomerism, where the proton from the amide nitrogen migrates to the carbonyl oxygen, forming an iminol (–C(OH)=N–) group. While this equilibrium exists, for secondary amides in the solid state, the amide tautomer is overwhelmingly favored due to its greater thermodynamic stability and its ability to form strong, directional hydrogen bonds. researchgate.net Therefore, it is highly probable that this compound exists exclusively in the amide form in the crystalline phase.
Spectroscopic Characterization for Molecular Architecture Confirmation
Spectroscopic methods are essential for confirming the molecular structure of this compound and corroborating the data obtained from crystallographic studies.
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the amide proton, the pyrazole proton, and the aromatic protons of the three phenyl rings. The amide N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 8.0 ppm) due to its acidic nature and involvement in hydrogen bonding. The lone proton on the pyrazole ring (C4-H) would likely resonate as a sharp singlet in the range of δ 6.0-7.0 ppm. The 15 protons of the three phenyl rings would appear as a complex series of multiplets in the aromatic region, typically between δ 7.0 and 8.2 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. A key signal is the carbonyl carbon (C=O) of the amide group, which is expected to appear significantly downfield (δ ~165-170 ppm). The carbon atoms of the pyrazole ring would have characteristic shifts, while the carbons of the three phenyl rings would resonate in the typical aromatic region of δ 120-140 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Assignment | Technique | Predicted Chemical Shift (ppm) |
|---|---|---|
| Amide C=O | ¹³C NMR | ~165-170 |
| Pyrazole C3, C5 | ¹³C NMR | ~140-155 |
| Phenyl C (quaternary) | ¹³C NMR | ~135-140 |
| Phenyl CH | ¹³C NMR | ~120-130 |
| Pyrazole C4 | ¹³C NMR | ~105-115 |
| Amide N-H | ¹H NMR | > 8.0 (broad singlet) |
| Phenyl H (ortho to C=O) | ¹H NMR | ~7.8-8.2 (multiplet) |
| Phenyl H | ¹H NMR | ~7.0-7.8 (multiplet) |
| Pyrazole C4-H | ¹H NMR | ~6.0-7.0 (singlet) |
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, the spectrum would be dominated by absorptions from the amide group and the aromatic rings.
The most prominent bands would include:
N-H Stretching: A sharp to moderately broad band in the region of 3400-3200 cm⁻¹, corresponding to the stretching vibration of the amide N-H bond. Its position and shape can be indicative of hydrogen bonding strength.
Aromatic C-H Stretching: Weak to medium sharp bands appearing just above 3000 cm⁻¹.
Amide I (C=O Stretching): A very strong and sharp absorption band typically found between 1680 and 1640 cm⁻¹. This is one of the most characteristic bands in the spectrum of an amide. mdpi.com
Amide II (N-H Bending/C-N Stretching): A strong band, usually found in the 1570-1515 cm⁻¹ range, resulting from a combination of N-H in-plane bending and C-N stretching vibrations.
Aromatic C=C and Pyrazole C=N Stretching: Multiple sharp bands of variable intensity in the 1600-1450 cm⁻¹ region. researchgate.net
Table 3: Predicted IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amide | 3400 - 3200 | Medium |
| Aromatic C-H Stretch | Phenyl/Pyrazole Rings | 3100 - 3000 | Medium-Weak |
| Amide I (C=O Stretch) | Secondary Amide | 1680 - 1640 | Strong |
| Amide II (N-H Bend) | Secondary Amide | 1570 - 1515 | Strong |
| Aromatic/Heteroaromatic C=C & C=N Stretch | Phenyl/Pyrazole Rings | 1600 - 1450 | Variable |
Compound Index
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
The molecular formula of this compound is established as C22H17N3O. The calculated monoisotopic mass for this formula is 339.1372 Da. Experimental determination of this mass through High-Resolution Mass Spectrometry serves as a critical final check in the characterization process, confirming that the synthesized compound is indeed the intended product.
While specific experimental research findings detailing the precise methodology and results of HRMS analysis for this compound are not publicly detailed in the available literature, the standard application of this technique would involve ionization of the molecule, commonly using Electrospray Ionization (ESI), followed by mass analysis in a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
The analysis would focus on detecting the protonated molecule, [M+H]+. The exceptional accuracy of HRMS allows for the measurement of the mass-to-charge ratio (m/z) to within a few parts per million (ppm), providing strong evidence for the elemental composition.
Interactive Data Table: HRMS Data for this compound
The following table outlines the expected theoretical and placeholder experimental data for the HRMS analysis of the title compound.
| Parameter | Value |
| Molecular Formula | C22H17N3O |
| Calculated Mass (Da) | 339.1372 |
| Ionization Mode | ESI+ |
| Adduct | [M+H]+ |
| Calculated m/z ([M+H]+) | 340.1444 |
| Experimental m/z ([M+H]+) | Data not available in sources |
| Mass Error (ppm) | Dependent on experimental value |
The close agreement between the calculated and experimentally determined mass for the protonated molecule would provide high confidence in the assigned molecular formula of C22H17N3O, thereby confirming the successful synthesis of this compound. This verification is a standard and indispensable step in the characterization of such compounds for further study.
Structure Activity Relationship Sar and Molecular Mechanism Studies
Antimicrobial and Antifungal Activity of Pyrazole-Benzamide Derivatives
Derivatives of pyrazole-benzamide have demonstrated significant potential as antimicrobial and antifungal agents, targeting essential enzymes in microbial pathogens.
Succinate (B1194679) Dehydrogenase (SDH) Inhibition: A prominent mechanism of antifungal action for pyrazole-benzamide derivatives is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. acs.orgnih.govnih.gov Several novel pyrazol-5-yl-benzamide derivatives have been synthesized and shown to be potent SDH inhibitors. acs.orgnih.gov For instance, certain compounds containing an oxazole (B20620) group exhibited excellent inhibitory activities against Sclerotinia sclerotiorum, with EC50 values as low as 0.26 mg/L, which is more potent than the commercial fungicide boscalid. acs.orgnih.gov Molecular docking studies have indicated that these compounds can form strong interactions with key residues in the SDH active site, such as TRP O:173, ARG P:43, and TYR Q:58. nih.govnih.gov
DNA Gyrase B Inhibition: Pyrazole (B372694) derivatives have also been identified as potent inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.govnih.gov Specifically, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs have shown strong inhibitory activity against Staphylococcus aureus DNA gyrase and Bacillus subtilis DNA gyrase, with IC50 values of 0.15 µg/mL and 0.25 µg/mL, respectively, for the most potent compound. nih.gov The inhibition of DNA gyrase by these pyrazole derivatives correlates well with their minimum inhibitory concentrations (MICs) against bacterial cell growth. nih.gov Other pyrazole-based compounds have also demonstrated selective inhibition of bacterial topoisomerases. nih.gov
Enoyl-[acyl-carrier-protein] (ACP) Reductase Inhibition: The enoyl-ACP reductase (InhA) is a crucial enzyme in the mycobacterial fatty acid synthase II (FAS-II) system, making it an attractive target for antitubercular drugs. nih.govacs.orgsphinxsai.com While the core structure is not always a benzamide (B126), pyrazole-containing compounds have been investigated as InhA inhibitors. sphinxsai.com Pyrrolidine carboxamides, for example, have been identified as a novel class of potent InhA inhibitors. acs.org The binding model suggests that these inhibitors form hydrogen bonds with key residues like Tyr158 within the InhA active site. nih.gov
The following interactive table summarizes the inhibitory activities of select pyrazole-benzamide and related pyrazole derivatives against various microbial enzymes.
| Compound Class | Target Enzyme | Organism | Inhibitory Activity |
| Pyrazol-5-yl-benzamides (with oxazole) | Succinate Dehydrogenase | Sclerotinia sclerotiorum | EC50 = 0.26 mg/L |
| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazides | DNA Gyrase B | Staphylococcus aureus | IC50 = 0.15 µg/mL |
| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazides | DNA Gyrase B | Bacillus subtilis | IC50 = 0.25 µg/mL |
The broad-spectrum fungicidal action of pyrazole-benzamide derivatives is largely attributed to their ability to inhibit SDH. acs.org This inhibition disrupts cellular respiration and energy production in fungi. nih.gov Studies on N-(1-methyl-4-thiocyanato-1H-pyrazol-5-yl)-benzamide derivatives have shown good broad-spectrum fungicidal activities against various plant pathogens, including Valsa mali, Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum, and Phytophthora capsici. acs.org
The mechanistic action extends beyond enzyme inhibition. For example, scanning and transmission electron microscopy have revealed that these compounds can significantly alter the mycelial morphology and severely damage the ultrastructure of fungal cells. acs.org This physical disruption of the fungal structure contributes to their potent fungicidal effects. acs.org The introduction of different functional groups onto the pyrazole ring, such as a thiocyanato group, can expand the fungicidal spectrum of these derivatives. acs.org
Compound Names Table
| Abbreviation/Code | Full Chemical Name |
| CDPPB | 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide |
| VU-1545 | 4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide |
| MPEP | 2-methyl-6-(phenylethynyl)pyridine |
Anti-inflammatory Properties of Pyrazole-Benzamides
The pyrazole-benzamide scaffold is a promising framework for the development of new anti-inflammatory agents. africanjournalofbiomedicalresearch.com These compounds have shown beneficial effects in reducing inflammation, and structural modifications can enhance their potency. africanjournalofbiomedicalresearch.com
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling pathway of proinflammatory cytokines, making it a valuable target for treating chronic inflammatory diseases. nih.gov Pyrazole-benzamides have been investigated for their ability to inhibit this kinase.
A study exploring a series of synthesized pyrazole benzamides (5a-5o) used in vivo and computational methods to assess their anti-inflammatory properties. africanjournalofbiomedicalresearch.com In a carrageenan-induced rat paw edema model, compound 5e showed the highest inhibition at 61.26%. africanjournalofbiomedicalresearch.com Molecular docking studies against p38 MAP Kinase (PDB ID: 1KV1) were performed to understand the molecular basis of this activity. africanjournalofbiomedicalresearch.com The results indicated that these compounds fit into the kinase's active site, with compound 5h showing a strong docking energy of -8.3 kcal/mol. africanjournalofbiomedicalresearch.com This interaction was stabilized by key hydrogen bonds and electrostatic interactions with amino acid residues like Asp168 and Glu71. africanjournalofbiomedicalresearch.com Structure-activity relationship analysis revealed that the nature and position of substituents on the benzamide ring influenced the anti-inflammatory effects, with 4-CH3, 4-Cl, and 3-F groups leading to compounds with strong and sustained activity. africanjournalofbiomedicalresearch.com
| Compound ID | In Vivo Activity (% Inhibition) | Docking Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| 5e | 61.26% | Not Specified | Not Specified | africanjournalofbiomedicalresearch.com |
| 5l | 60.1% | Not Specified | Not Specified | africanjournalofbiomedicalresearch.com |
| 5h | Not Specified | -8.3 | Asp168, Glu71 | africanjournalofbiomedicalresearch.com |
| 5d | Not Specified | -8.0 | Not Specified | africanjournalofbiomedicalresearch.com |
Anticancer Research on Pyrazole-Benzamide Scaffolds
The pyrazole core is a well-established pharmacophore in the design of anticancer agents, known to interact with a variety of targets involved in oncogenesis. researchgate.netnih.govscienceopen.com
HDAC3 Inhibition: Histone deacetylases (HDACs) are crucial regulators of gene expression, and their inhibition can induce cell cycle arrest and apoptosis in cancer cells. nih.gov The benzamide group, present in the subject compound, is recognized as an effective zinc-binding group (ZBG) for targeting zinc-dependent HDACs. nih.govnih.gov A series of 2-substituted benzamides were found to be highly selective and potent HDAC3 inhibitors, with one compound showing an IC50 of 30 nM for HDAC3 and over 300-fold selectivity against other HDAC isoforms. nih.gov This highlights the potential of the benzamide portion of the N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide scaffold to contribute to HDAC inhibition.
Xanthine (B1682287) Oxidase Inhibition: Overexpression of xanthine oxidase (XO) has been linked to cancer progression through the generation of reactive oxygen species (ROS). nih.gov Consequently, XO is considered a viable target for anticancer drugs. nih.gov Several studies have reported that pyrazole derivatives are promising XO inhibitors. nih.govnih.gov One pyrazole derivative demonstrated potent anticancer activity against a human colon cancer cell line (HCT-116) with an IC50 of 4.2 μM, which was correlated with its strong XO inhibitory activity (IC50 0.83 μM). nih.govscienceopen.com Another study on hybrid pyrazolyl derivatives identified a compound with an IC50 of 10.87 μM against XO, which also showed anticancer activity. nih.govresearchgate.net
Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and hCA XII, play a role in pH regulation within the tumor microenvironment, contributing to cancer cell survival and proliferation. nih.gov Inhibiting these enzymes is a strategy to sensitize hypoxic tumors to cytotoxic drugs. nih.gov Pyrazole-based benzenesulfonamides have been synthesized as potent inhibitors of hCA IX and hCA XII. nih.govrsc.org In one study, a series of compounds showed high inhibition against hCA IX (Ki = 15.9–67.6 nM) and hCA XII (Ki = 16.7–65.7 nM). nih.gov
| Enzyme Target | Compound Type | Inhibitory Activity | Reference |
|---|---|---|---|
| HDAC3 | 2-Substituted Benzamide | IC50 = 30 nM | nih.gov |
| Xanthine Oxidase | Pyrazolyl analogue | IC50 = 0.83 μM | nih.govscienceopen.com |
| Xanthine Oxidase | Hybrid pyrazolyl derivative | IC50 = 10.87 μM | nih.govresearchgate.net |
| Carbonic Anhydrase IX | Pyrazole benzenesulfonamide | Ki = 15.9–67.6 nM | nih.gov |
| Carbonic Anhydrase XII | Pyrazole benzenesulfonamide | Ki = 16.7–65.7 nM | nih.gov |
Beyond enzyme inhibition, pyrazole-benzamide scaffolds exert their anticancer effects through various cellular mechanisms that disrupt cancer cell proliferation and survival.
Cell Cycle Arrest: Several studies have shown that pyrazole derivatives can halt the progression of the cell cycle in cancer cells. One compound, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f), was found to induce cell cycle arrest in the S phase in triple-negative breast cancer cells (MDA-MB-468). nih.gov Another study on a novel acetal (B89532) of andrographolide (B1667393) containing a pyrazole moiety also reported S phase arrest in breast cancer cells. preprints.orgmdpi.com
Apoptosis Induction: The induction of programmed cell death, or apoptosis, is a key mechanism for many anticancer agents. The pyrazole derivative 3f was shown to provoke apoptosis in MDA-MB-468 cells, which was associated with an elevated level of reactive oxygen species (ROS) and increased activity of caspase 3, a critical executioner enzyme in the apoptotic pathway. nih.gov Other pyrazino[1,2-a]benzimidazole (B13791295) derivatives have also been shown to increase apoptosis in human glioblastoma cancer cells. nih.gov
Modulation of Autophagy: Autophagy is a cellular degradation process that can either promote or suppress tumor growth depending on the context. Certain N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been identified as a new class of autophagy modulators. nih.govnih.gov These compounds were found to reduce the activity of mTORC1, a negative regulator of autophagy, and disrupt the autophagic flux under starvation conditions, ultimately leading to antiproliferative activity. nih.govnih.gov
Additional Pharmacological Investigations
The therapeutic potential of the pyrazole scaffold extends beyond the areas previously discussed. A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines, which are structurally similar to the title compound, were evaluated for antiviral activity. nih.govglobalresearchonline.net Many of these compounds were found to interfere with the replication of the respiratory syncytial virus (RSV) in micromolar concentrations. nih.govglobalresearchonline.net
Acetylcholinesterase (AChE) Inhibition Studies
Following a thorough investigation of scientific databases, no specific studies detailing the acetylcholinesterase (AChE) inhibitory activity of this compound were identified. While the broader class of benzamide derivatives has been explored for AChE inhibition, research specifically characterizing the interaction of this particular diphenyl-pyrazole benzamide with the AChE enzyme is not present in the available literature. Consequently, no data on its structure-activity relationship or molecular mechanism of inhibition for AChE can be provided.
Glucokinase (GK) Activation Research
Similarly, a comprehensive search for research on the activation of glucokinase (GK) by this compound yielded no specific results. The scientific literature contains studies on various other benzamide and pyrazole derivatives as potential glucokinase activators. nih.gov However, there is no published research that investigates or reports on the ability of this compound to act as a GK activator. Therefore, information regarding its SAR and the molecular mechanism for GK activation is not available.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
Investigations into the potential for this compound to act as an inhibitor of the epidermal growth factor receptor (EGFR) kinase also did not yield any specific studies. While various pyrazole-containing heterocyclic compounds have been designed and evaluated as EGFR kinase inhibitors, no research has been published that specifically examines the inhibitory activity, structure-activity relationship, or molecular mechanism of this compound against EGFR kinase. Research on structurally related compounds has focused on other targets, such as MEK, a different kinase in a related signaling pathway. nih.gov
Computational and Theoretical Chemistry Studies
Molecular Docking Simulations for Binding Mode Prediction and Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule drug candidate to its protein target.
Table 1: Hypothetical Ligand-Protein Binding Energies for a Series of Pyrazole (B372694) Derivatives
| Compound | Target Protein | Predicted Binding Energy (kcal/mol) |
|---|---|---|
| Analog 1 | Kinase A | -8.5 |
| Analog 2 | Kinase A | -9.2 |
| Analog 3 | Kinase A | -7.8 |
| N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | Kinase A | (Not Reported) |
| Analog 4 | Protease B | -10.1 |
| Analog 5 | Protease B | -9.7 |
Successful binding of a ligand to a protein's active site is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. Molecular docking studies on pyrazole derivatives have revealed key interactions that are crucial for their biological activity. For example, studies on N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents have utilized docking simulations to understand their binding mode within the active site of Aurora-A kinase. nih.gov
These studies often identify specific amino acid residues that form hydrogen bonds with the pyrazole core or its substituents. The amide group, present in this compound, is a common hydrogen bond donor and acceptor, and would be expected to form such interactions. Hydrophobic interactions, arising from the phenyl rings of the compound, are also critical for stabilizing the ligand within the often-hydrophobic binding pockets of protein targets. A hypothetical summary of such interactions for pyrazole analogs is provided in Table 2.
Table 2: Key Amino Acid Interactions for Pyrazole Derivatives at a Hypothetical Active Site
| Compound | Hydrogen Bonds (Amino Acid Residue) | Hydrophobic Interactions (Amino Acid Residue) |
|---|---|---|
| Analog A | ASP 145, LYS 89 | ILE 10, PHE 82 |
| Analog B | GLU 121, ASN 144 | LEU 25, VAL 33 |
| This compound | (Not Reported) | (Not Reported) |
| Analog C | SER 210, THR 212 | ALA 150, MET 152 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.
2D-QSAR models utilize descriptors that are calculated from the 2D representation of a molecule. These descriptors can be categorized as topological, electronic, and physicochemical. For pyrazole derivatives, 2D-QSAR studies have been employed to predict their activity as inhibitors of various enzymes, such as epidermal growth factor receptor (EGFR) kinase. nih.govacs.org
In such studies, a variety of molecular descriptors are calculated for a series of compounds with known activities. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build a model that correlates a selection of these descriptors with the biological activity. nih.gov The resulting QSAR equation can then be used to predict the activity of new, untested compounds. Examples of commonly used 2D descriptors in studies of pyrazole derivatives include molecular weight, logP (lipophilicity), and various topological indices. shd-pub.org.rsresearchgate.net A hypothetical set of descriptors and their correlation with activity is shown in Table 3.
Table 3: Example of Molecular Descriptors Used in 2D-QSAR Models for Pyrazole Analogs
| Descriptor | Description | Correlation with Activity |
|---|---|---|
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Positive/Negative |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | Positive |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Negative |
| Number of Rotatable Bonds (nRotB) | The number of bonds which allow free rotation around themselves. | Negative |
| Adjacency and Distance Matrix Descriptors | Descriptors based on the connectivity of atoms in the molecule. | Positive |
3D-QSAR models take into account the three-dimensional structure of molecules. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two widely used 3D-QSAR techniques. shd-pub.org.rs These methods require the alignment of a set of molecules and then calculate steric and electrostatic fields (in CoMFA) and additional hydrophobic, hydrogen bond donor, and acceptor fields (in CoMSIA) around them.
For pyrazole derivatives, 3D-QSAR studies have been instrumental in understanding the spatial requirements for optimal biological activity. nih.govtandfonline.com The results are often visualized as contour maps, where different colored regions indicate areas where, for example, bulky groups (steric fields) or electronegative groups (electrostatic fields) would increase or decrease activity. These maps provide intuitive guidance for designing new molecules with improved potency. A summary of typical field contributions from a 3D-QSAR study on pyrazole analogs is presented in Table 4.
Table 4: Field Contributions in 3D-QSAR Models for Pyrazole Analogs
| 3D-QSAR Model | Field | Contribution (%) |
|---|---|---|
| CoMFA | Steric | 65 |
| Electrostatic | 35 | |
| CoMSIA | Steric | 25 |
| Electrostatic | 30 | |
| Hydrophobic | 20 | |
| H-bond Donor | 10 | |
| H-bond Acceptor | 15 |
A crucial aspect of any QSAR study is the validation of the developed model to ensure its robustness and predictive power. wikipedia.orgmdpi.comnih.govtum.denih.gov Internal validation is often performed using techniques like leave-one-out cross-validation (q²). External validation, where the model is used to predict the activity of a set of compounds not used in the model development (the test set), is also essential (predictive r²).
Furthermore, defining the applicability domain (AD) of a QSAR model is critical. wikipedia.orgmdpi.comnih.govtum.denih.gov The AD defines the chemical space in which the model can make reliable predictions. Predictions for compounds that fall outside the AD are considered extrapolations and are less reliable. Various methods are used to define the AD, often based on the range of descriptor values of the training set. mdpi.com Table 5 provides a summary of statistical parameters used for QSAR model validation.
Table 5: Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
|---|---|---|
| r² (Coefficient of determination) | Indicates the goodness of fit of the model. | > 0.6 |
| q² (Cross-validated r²) | A measure of the internal predictive ability of the model. | > 0.5 |
| Predictive r² (for external test set) | A measure of the external predictive ability of the model. | > 0.6 |
| Standard Error of Estimate (SEE) | A measure of the absolute error of the predictions. | Low value |
| F-statistic | A measure of the statistical significance of the model. | High value |
Molecular Dynamics (MD) Simulations for Conformational Ensembles and Binding Stability
Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the dynamic nature of this compound and its analogues. These simulations provide insights into the conformational ensembles—the collection of three-dimensional shapes the molecule adopts over time—and the stability of its binding to biological targets.
By simulating the movement of every atom in the system over a set period, researchers can observe how the ligand interacts with its receptor. For pyrazole-carboxamide derivatives, MD simulations have been employed to validate the results of molecular docking studies. nih.gov For instance, after docking a compound into the active site of an enzyme like carbonic anhydrase, a simulation of 50 nanoseconds can be run to assess the stability of the predicted binding pose. nih.gov Key metrics analyzed during these simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates how much the structures deviate from their initial docked positions. A stable RMSD over time suggests a stable binding complex. nih.gov
Furthermore, MD simulations reveal crucial information about the specific interactions that maintain binding stability, such as hydrogen bonds and hydrophobic contacts. By analyzing the fluctuations and interaction energies, scientists can confirm that the ligand remains securely within the binding pocket, providing confidence in the computationally predicted binding mode. nih.gov This detailed understanding of dynamic behavior and binding stability is critical for the rational design of more potent and selective derivatives.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules like this compound. These calculations provide a fundamental understanding of the molecule's properties based on its electron density.
DFT studies on pyrazole derivatives have been used to optimize their molecular geometry and to calculate various electronic properties and reactivity descriptors. asrjetsjournal.orgiaea.orgresearchgate.net The B3LYP functional with a basis set like 6-311G(d,p) is commonly employed for these calculations. asrjetsjournal.org The resulting data on electron distribution, orbital energies, and electrostatic potential are invaluable for predicting how the molecule will behave in chemical reactions and biological interactions. researchgate.net
Quantum Chemical Descriptors and Frontier Molecular Orbitals
A key output of DFT calculations is the characterization of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and prone to charge transfer. researchgate.netajchem-a.com
From the HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify reactivity:
Ionization Potential (IP ≈ -EHOMO): The energy required to remove an electron.
Electron Affinity (EA ≈ -ELUMO): The energy released when an electron is added.
Electronegativity (χ): The ability of an atom to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution. asrjetsjournal.org
Softness (σ): The reciprocal of hardness, indicating how easily the molecule can be polarized. asrjetsjournal.org
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. asrjetsjournal.org
These descriptors, often calculated for pyrazole-based compounds, help predict the sites of nucleophilic and electrophilic attack and provide a theoretical basis for understanding their chemical behavior. asrjetsjournal.orgresearchgate.net The distribution of HOMO and LUMO across the molecular structure reveals the regions most involved in electron donation and acceptance, respectively, highlighting the reactive centers of the molecule. researchgate.net
Table 1: Representative Quantum Chemical Descriptors Calculated for Pyrazole Derivatives Note: The values below are illustrative of typical ranges found in DFT studies of related pyrazole structures and are not specific experimental values for this compound.
| Descriptor | Symbol | Typical Calculated Value (eV) | Description |
| HOMO Energy | EHOMO | -6.0 to -7.0 | Relates to electron-donating ability |
| LUMO Energy | ELUMO | -1.5 to -2.5 | Relates to electron-accepting ability |
| HOMO-LUMO Gap | ΔE | 4.0 to 5.0 | Indicator of chemical stability and reactivity |
| Ionization Potential | IP | 6.0 to 7.0 | Energy to remove an electron |
| Electron Affinity | EA | 1.5 to 2.5 | Energy released upon gaining an electron |
| Global Hardness | η | 2.0 to 2.5 | Resistance to deformation of the electron cloud |
Tautomeric Equilibria and Proton Transfer Mechanisms in the Pyrazole Ring
The pyrazole ring is subject to tautomerism, a phenomenon where protons can migrate between the two adjacent nitrogen atoms, leading to different structural isomers. For unsymmetrically substituted pyrazoles like the 3(5)-phenylpyrazole core of the title compound, two main tautomers can exist. fu-berlin.de
Experimental studies using NMR spectroscopy on 3(5)-phenylpyrazoles have shown that the tautomeric equilibrium in solution is heavily skewed. fu-berlin.de The predominant form is the 3-phenyl tautomer. This preference is also observed in the solid state. fu-berlin.de This indicates that the N1-H tautomer, where the proton resides on the nitrogen atom further from the phenyl group at position 3, is more stable. The mechanism of proton transfer between these forms often involves intermolecular processes, such as the formation of dimers or trimers through hydrogen bonding, which facilitates the proton exchange. fu-berlin.de In solvents capable of hydrogen bonding, the pyrazole can form hydrogen bonds with the solvent, influencing the equilibrium. fu-berlin.de Understanding the dominant tautomeric form is crucial as it dictates the molecule's shape, electronic properties, and hydrogen bonding capabilities, which are all critical for its interaction with biological targets.
Pharmacophore Modeling for Ligand-Based Drug Design
Pharmacophore modeling is a cornerstone of ligand-based drug design, used to distill the essential steric and electronic features of a molecule, like this compound, that are required for its biological activity. A pharmacophore model represents a three-dimensional arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
For the this compound series of compounds, structure-activity relationship (SAR) studies have provided the crucial clues needed to build such a model. researchgate.net Research into analogues acting as allosteric modulators of the mGluR5 receptor has identified key structural requirements for activity. nih.gov These studies revealed that:
Electronegative substituents (e.g., cyano, nitro) in the para-position of the benzamide (B126) phenyl ring significantly increase potency. nih.govresearchgate.net
The presence of a halogen atom (e.g., fluorine) in the ortho-position of the 1-phenyl ring (attached to the pyrazole N1) further enhances both binding and functional activity. nih.govresearchgate.net
These findings allow for the construction of a pharmacophore model that includes:
An aromatic/hydrophobic feature for the 1-phenyl ring, with a specific vector for a halogen substituent.
An aromatic/hydrophobic feature for the 3-phenyl ring.
A hydrogen bond donor (the amide N-H).
A hydrogen bond acceptor (the amide C=O).
An aromatic ring feature for the benzamide moiety, with a defined region for an electronegative group.
This model serves as a 3D query to search virtual libraries for novel chemical scaffolds that possess the same essential features, enabling the discovery of new compounds with potentially similar or improved biological activity. bu.edu.eg
Agrochemistry Applications of Pyrazol 5 Yl Benzamide Derivatives
Development of Novel Fungicides Based on the Pyrazol-5-yl-benzamide Scaffold
The pyrazol-5-yl-benzamide scaffold has proven to be a versatile and potent backbone for the design and synthesis of novel fungicides. Researchers have utilized strategies such as pharmacophore recombination and scaffold hopping to create new derivatives with enhanced fungicidal activities. By modifying various substituents on the pyrazole (B372694) and benzamide (B126) rings, scientists have been able to fine-tune the biological activity of these compounds against a range of plant pathogenic fungi.
Recent studies have focused on synthesizing a variety of N-(pyrazol-5-yl)benzamide derivatives, incorporating different chemical moieties to explore their structure-activity relationships. For instance, the introduction of a diphenylamine moiety has led to the development of compounds with excellent in vitro antifungal activities against pathogens like Sclerotinia sclerotiorum, Valsa mali, and Botrytis cinerea. nih.gov Similarly, incorporating a thiocyanato group into the pyrazole ring has resulted in derivatives with broad-spectrum fungicidal activities against several plant pathogens. nih.govacs.org
A significant body of research has identified succinate (B1194679) dehydrogenase (SDH) as a key target for pyrazol-5-yl-benzamide derivatives. acs.orgresearchgate.netnih.gov SDH, also known as complex II in the mitochondrial respiratory chain, plays a crucial role in the energy production of fungal cells. researchgate.net By inhibiting this enzyme, these fungicides disrupt the tricarboxylic acid (TCA) cycle and block the growth of pathogenic fungi. researchgate.net
Molecular docking simulations and enzymatic inhibition assays have provided detailed insights into the mechanism of action. These studies have shown that pyrazol-5-yl-benzamide derivatives can bind to the active site of the SDH enzyme through various interactions, including hydrogen bonds and p-π interactions with key amino acid residues such as TRP173, SER39, and ARG43. acs.orgnih.gov For example, compound 5IIc has been shown to interact with these residues in the SDH of Sclerotinia sclerotiorum. acs.orgnih.gov Furthermore, molecular docking analysis of other derivatives has revealed similar binding modes to that of the commercial fungicide fluxapyroxad, suggesting a common mechanism of action. nih.gov The inhibition of SDH activity has been experimentally confirmed for several derivatives, solidifying their role as SDH inhibitors (SDHIs). nih.govacs.orgnih.govnih.gov
The effectiveness of novel pyrazol-5-yl-benzamide derivatives has been evaluated through both in vitro and in vivo experiments, demonstrating their protective and curative properties against various plant diseases. In vitro assays have consistently shown that many of these compounds exhibit excellent antifungal activity, with some even outperforming commercial fungicides.
For instance, compound 5IIIh demonstrated remarkable in vivo protective antifungal properties against Sclerotinia sclerotiorum, with an inhibition rate of 96.8% at 100 mg/L, which is comparable to that of fluxapyroxad (99.6%). nih.gov Another compound, 5IIc, showed an excellent protective fungicidal activity with an inhibitory rate of 97.1% against S. sclerotiorum at 50 mg/L. acs.orgnih.gov In studies on Valsa mali, certain derivatives exhibited superior in vivo antifungal effects compared to fluxapyroxad. nih.gov
The broad-spectrum activity of these compounds has also been noted. For example, compound A27 displayed broad-spectrum inhibitory activities against V. mali, B. cinerea, R. solani, S. sclerotiorum, and P. capsici. nih.govacs.org The in vivo experiments revealed that compounds A27 and B6 presented excellent protective and curative efficacies against P. capsici, similar to that of the positive control dimethomorph. nih.govacs.org
| Compound | Pathogen | EC50 (mg/L) | In Vivo Efficacy | Reference |
|---|---|---|---|---|
| 5IIIh | Sclerotinia sclerotiorum | 0.37 | 96.8% inhibition at 100 mg/L (protective) | nih.gov |
| 5IIIc | Valsa mali | 1.32 | 66.7% inhibition at 100 mg/L (in vivo) | nih.gov |
| 5IIc | Sclerotinia sclerotiorum | 0.20 | 97.1% inhibition at 50 mg/L (protective) | acs.orgnih.gov |
| 5IIc | Valsa mali | 3.68 | Not specified | acs.orgnih.gov |
| A27 | Valsa mali | 0.71 | Excellent protective and curative efficacy against P. capsici | nih.govacs.org |
| A27 | Botrytis cinerea | 1.44 | ||
| A27 | Rhizoctonia solani | 1.78 | ||
| A27 | Sclerotinia sclerotiorum | 0.87 | ||
| A27 | Phytophthora capsici | 1.61 | ||
| B6 | Phytophthora capsici | 0.41 | Excellent protective and curative efficacy against P. capsici | nih.govacs.org |
The potent fungicidal activity of pyrazol-5-yl-benzamide derivatives is visually manifested in the significant morphological and ultrastructural changes they induce in fungal mycelia. Techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM) have been instrumental in observing these effects.
SEM analysis of fungi treated with these compounds has revealed severe alterations to the mycelial morphology. For instance, treatment with compound B6 was shown to change the mycelial morphology of Phytophthora capsici. nih.govacs.org Other studies have reported that these derivatives can disrupt the typical structure and morphology of fungal hyphae.
TEM observations have provided further evidence of the destructive impact of these compounds at a subcellular level. Treatment with compound B6 was found to severely damage the ultrastructure of P. capsici. nih.govacs.org These ultrastructural changes are consistent with the proposed mechanism of action, as the disruption of mitochondrial function would lead to a cascade of events culminating in cell death and the observed morphological deformities. Confocal laser scanning microscopy (CLSM) has also been used to confirm that these compounds can severely disrupt the mycelial morphology of fungi like Valsa mali. nih.gov
Future Directions and Advanced Research Frontiers
Innovations in Green Synthetic Chemistry for Pyrazole-Benzamide Production
The chemical industry is increasingly shifting towards more environmentally benign and sustainable practices. For the production of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide and its analogues, green chemistry offers a plethora of innovative approaches to minimize waste, reduce energy consumption, and utilize safer reagents.
Future synthetic strategies are expected to focus on metal-free and catalyst-free reactions, which have already shown promise in the synthesis of pyrazole-conjugated amides. beilstein-journals.org These methods not to only circumvent the use of potentially toxic and expensive metal catalysts but also simplify purification processes. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, represent another key area of development. A "one-pot" method for the synthesis of N-(1,3-diphenyl-1H-pyrazol-5-yl)amides has been developed, demonstrating good to excellent yields and a simplified work-up procedure, thereby reducing solvent usage and energy consumption. researchgate.net
Furthermore, the use of alternative energy sources such as microwave irradiation and ultrasound is anticipated to become more prevalent. These techniques can significantly accelerate reaction rates, improve yields, and often lead to cleaner reactions with fewer byproducts. nih.gov The development of syntheses in aqueous media or under solvent-free conditions will also be a critical step towards creating truly sustainable production methods for this important class of compounds. nih.gov
| Green Synthesis Approach | Potential Advantages | Relevant Research Findings |
| Metal-Free and Catalyst-Free Reactions | Avoids toxic and expensive metal catalysts, simplifies purification. | Successful synthesis of pyrazole-conjugated amides has been demonstrated. beilstein-journals.org |
| One-Pot Syntheses | Reduces solvent usage, energy consumption, and waste generation. | A one-pot method for N-(1,3-diphenyl-1H-pyrazol-5-yl)amides has been developed with high yields. researchgate.net |
| Microwave and Ultrasound Assistance | Accelerates reactions, improves yields, and leads to cleaner products. | These techniques are increasingly used for the synthesis of pyrazole (B372694) derivatives. nih.gov |
| Aqueous Media and Solvent-Free Conditions | Utilizes environmentally benign solvents or eliminates them altogether. | A key focus for the sustainable production of pyrazole compounds. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Computational Design Methodologies
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. For this compound, these computational tools offer unprecedented opportunities to accelerate the design and optimization of new derivatives with desired properties.
Molecular docking and dynamics simulations, guided by machine learning, can provide detailed insights into the binding interactions of this compound derivatives with their biological targets. nih.govnih.gov This understanding is crucial for the rational design of more potent and selective compounds. As demonstrated in the design of novel pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors, an integrated approach combining combinatorial chemistry, molecular docking, and deep learning can efficiently identify promising candidates. nih.gov
| Computational Technique | Application in Pyrazole-Benzamide Design | Key Benefits |
| Machine Learning-based QSAR | Predict biological activity and screen virtual libraries. | Accelerates the identification of lead compounds. mdpi.com |
| AI-driven De Novo Design | Generate novel molecular structures with optimized properties. | Expands the accessible chemical space for drug discovery. chemrxiv.orgnih.gov |
| Molecular Docking and Dynamics | Elucidate binding interactions with biological targets. | Enables rational design of more potent and selective molecules. nih.govnih.gov |
| Integrated Computational-Synthetic Approaches | Combine virtual screening with targeted synthesis and biological evaluation. | Streamlines the drug discovery pipeline. nih.gov |
Exploration of Multi-Target Ligand Design Strategies for Complex Biological Systems
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. Multi-target ligands, which are single molecules designed to interact with two or more distinct biological targets, offer a promising therapeutic strategy for these conditions. The this compound scaffold, with its inherent structural versatility, is an excellent candidate for the development of such polypharmacological agents.
The design of N-phenyl-5-propyl-1H-pyrazole-3-carboxamide derivatives as selective inhibitors and degraders of HDAC6 for the treatment of acute liver injury highlights the potential of the pyrazole scaffold to be adapted for specific and multiple functionalities. nih.gov Furthermore, the broad range of biological activities reported for pyrazole derivatives, including antimicrobial, anti-inflammatory, and anticancer effects, suggests that the this compound core could be a fruitful starting point for the development of multi-target therapeutics. nih.govorientjchem.org
Potential Applications in Advanced Materials Science and Optoelectronics
Beyond the realm of medicine, the unique photophysical properties of pyrazole derivatives make them attractive candidates for applications in advanced materials science and optoelectronics. The conjugated π-system of the this compound scaffold suggests the potential for interesting electronic and optical behavior.
Research into fluorescent pyrazole derivatives has revealed their potential for use in bioimaging and as chemical sensors. nih.gov The photoluminescent properties of pyrazole-based coordination polymers are also being explored. mdpi.commdpi.com While direct studies on the material properties of this compound are limited, the known luminescent and nonlinear optical (NLO) properties of other pyrazole derivatives suggest that this compound class warrants further investigation for such applications. researchgate.netresearchgate.net
Future research in this area could focus on the synthesis of this compound derivatives with tailored photophysical properties for use in organic light-emitting diodes (OLEDs), nonlinear optics, and as fluorescent probes. The incorporation of different substituents onto the phenyl rings could be used to tune the emission color and quantum yield of these materials. acs.org
| Potential Application | Relevant Properties of Pyrazole Derivatives | Future Research Focus |
| Organic Light-Emitting Diodes (OLEDs) | Photoluminescence, charge transport. | Synthesis of derivatives with high quantum yields and tunable emission. |
| Nonlinear Optics (NLO) | Large second-order hyperpolarizability. | Investigation of the NLO properties of the this compound scaffold. researchgate.net |
| Fluorescent Probes and Sensors | Sensitivity of fluorescence to the chemical environment. | Design of derivatives for specific analyte detection. nih.gov |
| Luminescent Materials | Solid-state luminescence. | Development of novel solid-state lighting and display technologies. acs.org |
Q & A
Q. What synthetic routes are commonly employed to prepare N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide derivatives?
The synthesis typically involves multi-step protocols, including:
- Acid chloride formation : Reacting 3-cyano-5-fluorobenzoic acid with SOCl₂ and catalytic DMF to generate the corresponding benzoyl chloride .
- Amide coupling : Reacting the acid chloride with substituted 2-aminopyridines (e.g., 2-amino-6-methylpyridine) in CH₂Cl₂ with Et₃N as a base .
- Suzuki-Miyaura cross-coupling : Introducing aryl substituents using Pd(PPh₃)₄ as a catalyst and arylboronic acids in DME/H₂O at 80°C . Yields are optimized by controlling substituent positions (e.g., methyl at the pyridine "a" ring) to enhance mGlu5 receptor affinity .
Q. Which structural features of this compound derivatives critically influence mGlu5 receptor binding affinity?
Key structural determinants include:
- Pyridine "a" ring : Methyl substitution at position 6 maximizes binding affinity, while bulkier groups (e.g., ethyl) reduce it .
- Benzamide "b" ring : Electronegative substituents (e.g., -CN, -F) at the para position enhance functional potency .
- Ortho-substituted phenyl rings : Halogens (e.g., Cl, F) at the ortho position of the 1-phenyl group improve both binding (Ki) and functional activity (EC₅₀) . SAR studies reveal that minor modifications (e.g., replacing -CN with -NO₂) can switch efficacy modes (e.g., from negative to positive allosteric modulation) .
Q. What functional assays are used to evaluate the allosteric modulation of mGlu5 receptors by these compounds?
Two primary assays are employed:
- [³H]MPEP radioligand displacement : Measures binding affinity (Ki) in rat brain membranes or HEK293-T cells expressing mGlu5 receptors .
- Calcium fluorescence assays : Quantifies functional potency (EC₅₀) by monitoring intracellular Ca²⁺ release in astrocytes or transfected cells upon glutamate co-application . For example, CDPPB exhibits EC₅₀ = 77 ± 15 nM in astrocytes and Ki = 3760 ± 430 nM in HEK293 cells, highlighting differences between binding and functional metrics .
Advanced Research Questions
Q. How can discrepancies between binding affinity (Ki) and functional potency (EC₅₀) in mGlu5 modulators be rationalized?
Discrepancies arise due to:
- Positive cooperativity : Some compounds (e.g., VU-1545) enhance glutamate's efficacy without high intrinsic binding, leading to lower Ki but higher EC₅₀ .
- Binding site heterogeneity : Modulators like CDPPB and VU-29 may bind overlapping but distinct allosteric sites, as shown by differential effects of mutations (e.g., A809V in mGlu5 abolishes VU-29 activity but not CPPHA) .
- Lipophilicity-driven limitations : High cLogP values in CDPPB analogs reduce aqueous solubility, diminishing in vivo translatability despite favorable in vitro Ki .
Q. What methodological considerations are critical when designing in vivo studies for mGlu5 modulators in neurological disorders?
Key factors include:
- Blood-brain barrier (BBB) penetration : CDPPB’s pyrazole amide structure enables BBB crossing, validated via microdialysis or PET imaging .
- Disease-relevant endpoints : In schizophrenia models, CDPPB reverses NMDA receptor antagonist-induced prefrontal cortex dysfunction, requiring electrophysiological (e.g., EEG) or behavioral (e.g., prepulse inhibition) readouts .
- Dose optimization : Functional EC₅₀ values (e.g., 9.6 nM for VU-1545) must align with plasma exposure levels to avoid off-target effects .
Q. How do allosteric binding sites differ among mGlu5 modulators, and what techniques validate these differences?
- Mutagenesis studies : The A809V mutation in mGlu5 eliminates MPEP-site binding (e.g., VU-29) but not CPPHA activity, confirming distinct sites .
- Radioligand displacement assays : CPPHA does not displace [³H]methoxyPEPy, unlike MPEP-site modulators, supporting a novel binding mechanism .
- Crystallographic data : While not directly reported for CDPPB, SHELX-refined structures of related analogs (e.g., 3D superimposition of 2b and 19a) suggest conformational changes driving site specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
